Methyl 4-hydroxyquinoline-8-carboxylate
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Overview
Description
“Methyl 4-hydroxyquinoline-8-carboxylate” is a compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.19 g/mol . The IUPAC name for this compound is methyl 8-hydroxy-4-quinolinecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 4-hydroxyquinoline-8-carboxylate” is 1S/C11H9NO3/c1-15-11(14)8-5-6-12-10-7(8)3-2-4-9(10)13/h2-6,13H,1H3 . The Canonical SMILES for this compound is COC(=O)C1=C2C=CC=C(C2=NC=C1)O .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 4-hydroxyquinoline-8-carboxylate” are not mentioned in the retrieved papers, 4-hydroxyquinolines in general are known to undergo various chemical reactions such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .Physical And Chemical Properties Analysis
“Methyl 4-hydroxyquinoline-8-carboxylate” is a solid at room temperature . It has a molecular weight of 203.19 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 .Scientific Research Applications
Synthesis and Characterization
- Methyl 4-hydroxyquinoline-8-carboxylate derivatives have been synthesized for various applications. For instance, a novel ligand, 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ), was synthesized and characterized, showing potential in antimicrobial activity (Patel & Patel, 2017).
Electrochemistry and Spectroelectrochemistry
- Research into the electrochemistry of hydroxyquinoline carboxylic acids, including methyl 4-hydroxyquinoline-8-carboxylate, revealed insights into their oxidation mechanisms. These findings are crucial in understanding the electron transfer efficiency of these compounds in biological systems (Sokolová et al., 2015).
Corrosion Inhibition
- Methyl 4-hydroxyquinoline-8-carboxylate derivatives have been investigated as corrosion inhibitors. Their effectiveness in protecting metal surfaces in aggressive environments was demonstrated through various techniques, including electrochemical methods and surface studies (Rbaa et al., 2019).
Antimicrobial Potentials
- The antimicrobial activities of Citrullus colocynthis fruits and methyl 4-hydroxyquinoline-8-carboxylate analogues against foodborne bacteria were explored, highlighting their potential as natural preservatives or pharmaceutical agents (Kim et al., 2014).
Photolabile Protecting Groups
- Studies on brominated hydroxyquinoline, closely related to methyl 4-hydroxyquinoline-8-carboxylate, have shown its potential as a photolabile protecting group in biological applications, particularly due to its high sensitivity to multiphoton-induced photolysis (Fedoryak & Dore, 2002).
Molecular Docking Studies
- Molecular docking simulations of methyl 4-hydroxyquinoline-8-carboxylate derivatives have indicated their potential as inhibitors of Hepatitis B Virus replication, providing insights into their use in antiviral research (Kovalenko et al., 2020).
Safety And Hazards
Future Directions
While specific future directions for “Methyl 4-hydroxyquinoline-8-carboxylate” are not mentioned in the retrieved papers, compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could act as leads for the development of drugs against numerous diseases including cancer .
properties
IUPAC Name |
methyl 4-oxo-1H-quinoline-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-4-2-3-7-9(13)5-6-12-10(7)8/h2-6H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLGUOZXFZJECD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469484 |
Source
|
Record name | Methyl 4-hydroxyquinoline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxyquinoline-8-carboxylate | |
CAS RN |
860206-84-4 |
Source
|
Record name | Methyl 4-hydroxyquinoline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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